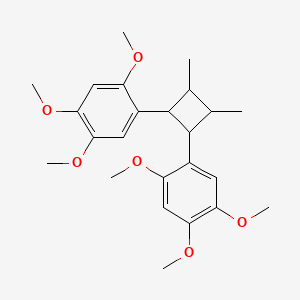
Heterotropan
Description
Heterotropan is a diarylcyclobutane lignan with the molecular formula C₂₄H₃₂O₆ (molecular weight: 416.52 g/mol) . It was first isolated from Heterotropa takaoi (fresh leaves and roots) and Piper cubeba . Structurally, it features two aryl groups connected via a cyclobutane core, formed through a [2+2] photodimerization reaction of (E)-asarone (a phenylpropene derivative) under UV light . This synthesis pathway is notable for its stereochemical outcomes, producing distinct isomers depending on reaction conditions.
This compound is classified under lignans, a group of natural products with diverse biological activities.
Properties
CAS No. |
73036-51-8 |
|---|---|
Molecular Formula |
C24H32O6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[2,3-dimethyl-4-(2,4,5-trimethoxyphenyl)cyclobutyl]-2,4,5-trimethoxybenzene |
InChI |
InChI=1S/C24H32O6/c1-13-14(2)24(16-10-20(28-6)22(30-8)12-18(16)26-4)23(13)15-9-19(27-5)21(29-7)11-17(15)25-3/h9-14,23-24H,1-8H3 |
InChI Key |
WCERJEZPIONOJU-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
Canonical SMILES |
CC1C(C(C1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
Other CAS No. |
70280-35-2 |
Synonyms |
(1alpha,2beta,3beta,4alpha)-isomer of magnosalin heterotropan magnosalin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Heterotropan and Related Cyclobutane Lignans
Key Observations :
Key Observations :
Table 3: Reported Bioactivities of Selected Compounds
Key Observations :
- This compound’s role in ischemic stroke treatment is inferred from its inclusion in traditional formulations, though direct evidence is lacking .
- Other diarylcyclobutanes (e.g., Steganotaenia lactones) exhibit more clearly defined anticancer activities .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


